molecular formula C10H8N4O2 B13177790 5-(6-Nitropyridin-3-yl)pyridin-2-amine

5-(6-Nitropyridin-3-yl)pyridin-2-amine

Cat. No.: B13177790
M. Wt: 216.20 g/mol
InChI Key: SXHRZKSQOKNOCV-UHFFFAOYSA-N
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Description

5-(6-Nitropyridin-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H8N4O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N This compound is characterized by the presence of two pyridine rings, one of which is substituted with a nitro group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Nitropyridin-3-yl)pyridin-2-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group can then be migrated to the 6-position through a [1,5] sigmatropic shift, followed by amination to introduce the amine group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yields and purity. The use of catalysts, such as magnesium oxide nanoparticles, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(6-Nitropyridin-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-(6-aminopyridin-3-yl)pyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(6-Nitropyridin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Nitropyridin-3-yl)pyridin-2-amine is unique due to the presence of both a nitro group and an amine group on the pyridine rings. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5-(6-nitropyridin-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H8N4O2/c11-9-3-1-7(5-12-9)8-2-4-10(13-6-8)14(15)16/h1-6H,(H2,11,12)

InChI Key

SXHRZKSQOKNOCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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